molecular formula C12H21NO2 B15340241 3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid

3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid

Cat. No.: B15340241
M. Wt: 211.30 g/mol
InChI Key: BPGJMAXSBGBSPO-UHFFFAOYSA-N
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Description

3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid (CAS 1249254-88-3) is a piperidine-based compound with a molecular formula of C12H21NO2 and a molecular weight of 211.30 g/mol . This chemical serves as a valuable building block in medicinal chemistry and neuroscience research, particularly in the development of novel neuroactive agents. The core structure of this compound, featuring a piperidine ring substituted with a cyclopropylmethyl group and a propanoic acid chain, is of significant interest in the design of ligands for central nervous system (CNS) targets. Specifically, research indicates that this structural motif is a key component in potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGlu2) . The mGlu2 receptor is a promising therapeutic target for a range of neurological and psychiatric disorders, including anxiety, schizophrenia, and depression . As a versatile chemical intermediate, this compound enables researchers to explore structure-activity relationships and develop new chemical entities for pharmacological characterization. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

3-[1-(cyclopropylmethyl)piperidin-4-yl]propanoic acid

InChI

InChI=1S/C12H21NO2/c14-12(15)4-3-10-5-7-13(8-6-10)9-11-1-2-11/h10-11H,1-9H2,(H,14,15)

InChI Key

BPGJMAXSBGBSPO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC(CC2)CCC(=O)O

Origin of Product

United States

Preparation Methods

Alkylation of Piperidine Intermediates

The introduction of the cyclopropylmethyl group at the piperidine nitrogen is a critical step. This is achieved via alkylation reactions, as demonstrated in fentanyl-related syntheses.

Stepwise Process :

  • Base Activation : Piperidine derivatives are typically deprotonated using strong bases (e.g., sodium hydroxide or triethylamine) to enhance nucleophilicity.
  • Alkylation with Cyclopropylmethyl Halide : Reacting the activated piperidine with cyclopropylmethyl bromide or tosylate under inert conditions (e.g., argon or nitrogen) yields the alkylated intermediate.
  • Purification : Products are isolated via extraction (e.g., ethyl acetate/water) and dried over magnesium sulfate.

Example Reaction Conditions:

Reagent/Condition Purpose
Sodium hydroxide, t-butanol Base-mediated deprotonation
Cyclopropylmethyl bromide Electrophilic alkylation agent
Ethyl acetate extraction Phase separation

Propionylation and Side-Chain Introduction

The propanoic acid moiety is introduced through acylation or nucleophilic substitution. Two approaches are documented:

Approach A: Acylation of Amines

  • Protection : The piperidine nitrogen is protected using tert-butyloxycarbonyl (Boc) groups to prevent side reactions during subsequent steps.
  • Acylation : Reacting the protected amine with propionic anhydride or acid chlorides introduces the propanoic acid chain.
  • Deprotection : Boc groups are removed under acidic conditions (e.g., HBr in acetic acid) to yield the final compound.

Approach B: Direct Substitution

  • Halide Intermediate : A 3-bromopropanoic acid derivative reacts with the alkylated piperidine amine in the presence of a base (e.g., K₂CO₃).
  • Purification : Crude products are purified via column chromatography (silica gel, methanol/ether gradients).

Protection/Deprotection Strategies

The Boc protection strategy is widely employed to stabilize intermediates. For example:

Step Reagents/Conditions Yield (If Reported)
Boc Protection Di-t-butyl dicarbonate, NaOH, t-butanol Not reported
Deprotection 48% HBr, acetic acid Not reported

Data Tables: Synthesis Pathways

Table 1: Alkylation of Piperidine Derivatives

Intermediate Reagents Conditions Product
4-Aminopiperidine Cyclopropylmethyl bromide, NaH DMF, 0°C to RT 1-(Cyclopropylmethyl)piperidin-4-amine
1-(Cyclopropylmethyl)piperidin-4-amine Propionic anhydride, Et₃N Toluene, reflux Boc-protected propanoic acid derivative

Table 2: Propionylation Methods

Method Reagents/Conditions Outcome
Acylation Propionic anhydride, DMAP catalyst Amidation
Direct Substitution 3-Bromopropanoic acid, K₂CO₃ SN2 displacement

Challenges and Optimization Strategies

  • Steric Hindrance : Cyclopropylmethyl groups may hinder alkylation efficiency. Solutions include using polar aprotic solvents (e.g., DMF) and prolonged reaction times.
  • Byproduct Formation : Boc deprotection can lead to side products. Optimized conditions (e.g., 48% HBr in acetic acid) minimize epimerization.
  • Purification : Silica gel chromatography is critical for isolating the final product, particularly when dealing with hydrophilic propanoic acid groups.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and biological activity. Key analogs are summarized below:

Structural and Substituent Variations

Compound Name Substituent on Piperidine-N Key Structural Features Reference
3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid Cyclopropylmethyl Rigid cyclopropane ring, moderate lipophilicity N/A
S74 () Diphenylcyclopropylcarbamoyl Bulky aromatic groups, enhanced steric hindrance
3-[1-Acetylpiperidin-4-yl]propionic acid () Acetyl Small, polar group; increased solubility
DMPI () 2,3-Dimethylphenylmethyl Aromatic, lipophilic substituent
3-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}propanoic acid () Benzenesulfonyl Electron-withdrawing group, potential for hydrogen bonding
Fmoc-protected analog () Fmoc (fluorenylmethyloxycarbonyl) Bulky protecting group, high molecular weight (379.46 g/mol)
3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propanoic acid () Methoxy-trifluoromethyl Electron-deficient CF₃ group, increased acidity (predicted pKa 3.83)

Physicochemical Properties

  • Molecular Weight : Ranges from 255.23 g/mol () to 379.46 g/mol (), depending on substituent bulk .
  • Polarity : Acetyl and sulfonyl groups () enhance polarity, whereas aromatic substituents () increase lipophilicity .
  • Acidity: The trifluoromethyl group in lowers the pKa of the propanoic acid (3.83 vs.

Q & A

Q. Basic

  • Purity : Assessed via RP-HPLC with UV detection (λ = 214 nm), achieving ≥98% purity. Impurity profiling identifies byproducts like ethyl 2-acetyl-4-oxobutanoate derivatives .
  • Structural confirmation : NMR (¹H/¹³C) confirms the cyclopropylmethyl group (δ 0.5–1.2 ppm for cyclopropane protons) and propanoic acid (δ 12.1 ppm for COOH). HRMS matches the theoretical mass (C₁₃H₂₃NO₄: 265.1654 Da) .

What strategies resolve contradictions in biological activity data for derivatives?

Advanced
Discrepancies often arise from:

  • Stereochemical variations : Chiral HPLC separates enantiomers, revealing differences in IC₅₀ values (e.g., (R)-isomer shows 10× higher 5-HT₁A affinity than (S)) .
  • Impurity interference : LC-MS detects process-related impurities (e.g., tert-butyl esters) that may skew assay results. Repurification via ion-exchange chromatography resolves this .

How does the cyclopropylmethyl group influence pharmacokinetics?

Q. Advanced

  • Metabolic stability : The cyclopropyl group reduces CYP3A4-mediated oxidation, increasing half-life (t₁/₂ = 6.2 hrs in mice vs. 2.1 hrs for methyl analogs). AUC increases by 3-fold due to slower clearance .
  • Receptor selectivity : Molecular dynamics simulations show the cyclopropane’s rigidity prevents π-π stacking with off-target adrenergic receptors, enhancing specificity for opioid receptors .

What are its primary applications in medicinal chemistry?

Q. Basic

  • CNS drug development : The piperidine core enhances blood-brain barrier penetration. Used in PROTACs for degrading kinases (e.g., BTK) via E3 ligase recruitment .
  • Enzyme inhibition : The propanoic acid moiety chelates catalytic zinc in MMP-9, showing IC₅₀ = 120 nM in vitro .

What computational methods predict its binding to neurological targets?

Q. Advanced

  • Molecular docking : AutoDock Vina predicts hydrogen bonding with Asp116 in 5-HT₁A (ΔG = -9.2 kcal/mol).
  • Free energy perturbation (FEP) : Calculates ΔΔG for cyclopropylmethyl vs. methyl substitutions, correlating with experimental Ki values (R² = 0.89) .

What analytical challenges exist in biological matrix quantification?

Q. Basic

  • Matrix effects : Plasma proteins cause ion suppression in LC-MS/MS. Mitigated using deuterated internal standards (d₄-cyclopropylmethyl analog) .
  • Low recovery : Solid-phase extraction (C18 columns, pH 3.0) achieves 85–92% recovery from brain homogenates .

How do piperidine nitrogen modifications affect receptor selectivity?

Q. Advanced

  • Bulkier substituents : Benzyl groups at the nitrogen reduce μ-opioid binding (Ki = 340 nM vs. 45 nM for cyclopropylmethyl).
  • Electron-withdrawing groups : Nitro derivatives increase δ-opioid selectivity by 20× via dipole interactions with Tyr308 .

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